Boc-Gly-Phe-Gly-Lys-OH
Overview
Description
Boc-Gly-Phe-Gly-Lys-OH: is a synthetic peptide composed of the amino acids glycine, phenylalanine, glycine, and lysine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the N-terminus. This compound is commonly used in peptide synthesis and research due to its stability and ease of handling.
Mechanism of Action
Target of Action
The primary target of Boc-Gly-Phe-Gly-Lys-OH is proteases . Proteases are enzymes that break down proteins and peptides, playing a crucial role in numerous biological processes.
Mode of Action
This compound, a self-assembly of N- and C-protected tetrapeptide, interacts with its target proteases through a process known as proteolytic cleavage . This interaction results in the breakdown of the compound, triggering a series of biochemical reactions.
Biochemical Pathways
The cleavage of this compound by proteases affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific protease involved and the cellular context. The cleavage generally results in significant changes in molecular arrangement and supramolecular structure .
Pharmacokinetics
It is known that the compound’s protease-cleavable nature influences its bioavailability .
Result of Action
The cleavage of this compound by proteases leads to significant changes at the molecular and cellular levels. For instance, the presence of just an extra methylene group in the side chain of one of the amino acids can result in significant changes in their molecular arrangement and supramolecular structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s self-assembly and subsequent interaction with proteases can be affected by the solvent environment . Moreover, temperature can influence the compound’s stability, as suggested by storage recommendations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Gly-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc-protected amino acids are then sequentially added to the growing peptide chain through coupling reactions. Common reagents used in these reactions include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt). The Boc protecting group is removed using trifluoroacetic acid (TFA) to yield the final peptide .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Boc-Gly-Phe-Gly-Lys-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using TFA.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using carbodiimides and activators.
Oxidation and Reduction: Modifications of specific amino acid residues within the peptide
Common Reagents and Conditions:
Deprotection: TFA is commonly used to remove the Boc group.
Coupling Reactions: DIC and HOBt are frequently used for peptide bond formation.
Oxidation and Reduction: Specific reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction
Major Products: The primary product of these reactions is the desired peptide sequence, with modifications depending on the specific reactions performed .
Scientific Research Applications
Boc-Gly-Phe-Gly-Lys-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate relationships.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and vaccine development.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays
Comparison with Similar Compounds
Boc-Gly-Phe-Phe-OMe: Similar in structure but with phenylalanine instead of glycine.
Boc-Gly-Phg-Phe-OMe: Contains phenylglycine instead of glycine.
N-Boc-Tyr-Gly-Gly-Phe-Leu-OMe: Another peptide with a different sequence of amino acids
Uniqueness: Boc-Gly-Phe-Gly-Lys-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of lysine provides additional functional groups for further modifications, making it versatile for various applications .
Properties
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O7/c1-24(2,3)36-23(35)27-15-20(31)29-18(13-16-9-5-4-6-10-16)21(32)26-14-19(30)28-17(22(33)34)11-7-8-12-25/h4-6,9-10,17-18H,7-8,11-15,25H2,1-3H3,(H,26,32)(H,27,35)(H,28,30)(H,29,31)(H,33,34)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGGOGGGNWUUMK-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was Boc-Gly-Phe-Gly-Lys-OH chosen as a model system in this study?
A1: this compound represents a small, well-defined peptide sequence containing lysine, an amino acid known for its reactivity with electrophilic compounds. The UV filters under investigation in the study are generally electrophilic []. By incorporating this protected tetrapeptide, the researchers aimed to mimic a simplified segment of a larger protein and study potential reactions between the UV filters and the lysine side chain within a controlled setting. This approach allows for a more focused analysis of potential covalent modifications compared to using complex protein mixtures.
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